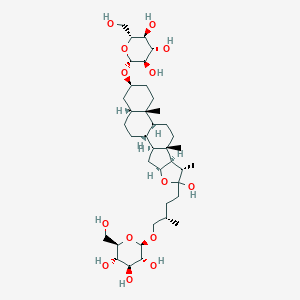
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide, also known as ATA-NAT, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a tetrazole-based compound that has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is not fully understood. However, it has been suggested that N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide exerts its effects through the inhibition of various enzymes and signaling pathways. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule that promotes angiogenesis.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has also been reported to reduce the levels of MMPs and to inhibit angiogenesis. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been shown to improve cognitive function and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is also soluble in various solvents, which makes it easy to use in various experiments. However, one of the limitations of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide.
Zukünftige Richtungen
There are several future directions for the research on N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide. One direction is to further investigate the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide and to identify its molecular targets. Another direction is to explore the potential use of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide. Finally, the development of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide derivatives with improved pharmacological properties is another potential future direction for the research on N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide.
Conclusion:
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is a novel compound that has shown promising results in various scientific research applications. Its synthesis method is well-established, and it has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has several advantages for lab experiments, including its stability and solubility. However, its mechanism of action is not fully understood, and further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide. Overall, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is a promising compound that has the potential to be used in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide involves the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with 1-naphthylamine in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide, which is then purified using column chromatography. The purity of N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide is confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has shown promising results in various scientific research applications. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide has been reported to have neuroprotective effects and to improve cognitive function.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-1-naphthamide |
|---|---|
Molekularformel |
C15H13N5O |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
N-(2-prop-2-enyltetrazol-5-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C15H13N5O/c1-2-10-20-18-15(17-19-20)16-14(21)13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,16,18,21) |
InChI-Schlüssel |
YEHONGIDERIAEM-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)



